molecular formula C10H10FNO2 B13168348 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde

3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B13168348
M. Wt: 195.19 g/mol
InChI Key: BRLJHHKKDZVLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde (CAS: 1855540-44-1) is a fluorinated benzaldehyde derivative with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 209.22 g/mol. Its structure features a benzaldehyde core substituted with a fluorine atom at the 3-position and a 3-hydroxyazetidin-1-yl group at the 2-position. The hydroxyazetidine moiety introduces a strained four-membered ring system, which may confer unique steric and electronic properties compared to larger heterocycles like morpholine or piperidine.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

3-fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H10FNO2/c11-9-3-1-2-7(6-13)10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2

InChI Key

BRLJHHKKDZVLDS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=CC=C2F)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde and analogous fluorinated benzaldehyde derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Storage Conditions
This compound 1855540-44-1 C₁₁H₁₂FNO₂ 209.22 3-hydroxyazetidin-1-yl Not specified
3-Fluoro-2-hydroxybenzaldehyde 394-50-3 C₇H₅FO₂ 140.11 2-hydroxyl 0°C–6°C
3-Fluoro-4-hydroxybenzaldehyde 348-27-6 C₇H₅FO₂ 140.11 4-hydroxyl Not specified
3-Fluoro-2-(N-morpholino)-benzaldehyde Not available C₁₁H₁₂FNO₂* ~209.22 N-morpholino (six-membered ring) Not specified
3-Fluoro-2-(tetramethyl-dioxaborolan-2-yl)benzaldehyde 1246633-34-0 C₁₃H₁₆BFO₃ 266.08 Tetramethyl-dioxaborolan-2-yl Not specified

*Inferred formula based on structural similarity to the target compound.

Key Observations :

  • In contrast, the tetramethyl-dioxaborolan-2-yl group in the boronate ester derivative (CAS 1246633-34-0) enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the hydroxyazetidine analog .
  • Fluorine Positioning : Fluorine at the 3-position (as in the target compound) versus the 2- or 4-position (e.g., 394-50-3, 348-27-6) alters electronic effects, influencing solubility and metabolic stability .

Biological Activity

3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10FNO2, with a molecular weight of 197.19 g/mol. The compound features a benzaldehyde group substituted with a fluorine atom and an azetidine ring containing a hydroxyl group.

PropertyValue
Molecular FormulaC10H10FNO2
Molecular Weight197.19 g/mol
IUPAC NameThis compound
CAS Number[To be determined]

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs with similar structural motifs have shown promising results in inhibiting the proliferation of various cancer cell lines, including colon carcinoma and breast cancer cells. The presence of the hydroxyl group in the azetidine ring enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumor cells .

The proposed mechanism of action for this compound involves its ability to interact with specific enzymes or receptors within cancer cells. The fluorine atom is believed to enhance lipophilicity, aiding in cellular uptake and increasing the compound's bioavailability. Additionally, the hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution : The introduction of fluorine at the para position on the benzaldehyde ring significantly increases antitumor activity compared to non-fluorinated analogs.
  • Hydroxyl Group : The presence of the hydroxyl group on the azetidine ring improves solubility and enhances interactions with target proteins.
  • Azetidine Ring : Modifications to the azetidine structure can lead to variations in activity; for example, substituting different functional groups can alter potency and selectivity against specific cancer types .

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing cytotoxicity .
  • In Vivo Efficacy : In vivo studies using murine models showed that compounds with similar structures significantly reduced tumor growth compared to control groups. These findings support further investigation into their potential as therapeutic agents in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.